2-Adamantanethiol 2-Adamantanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20378257
InChI: InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2
SMILES:
Molecular Formula: C10H16S
Molecular Weight: 168.30 g/mol

2-Adamantanethiol

CAS No.:

Cat. No.: VC20378257

Molecular Formula: C10H16S

Molecular Weight: 168.30 g/mol

* For research use only. Not for human or veterinary use.

2-Adamantanethiol -

Specification

Molecular Formula C10H16S
Molecular Weight 168.30 g/mol
IUPAC Name adamantane-2-thiol
Standard InChI InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2
Standard InChI Key NGQCHEXEOUXSFF-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)C3S

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Adamantanethiol (IUPAC name: adamantane-2-thiol) belongs to the class of thiolated diamondoids, characterized by a sulfur atom at the 2-position of the adamantane cage. Its molecular structure combines the rigidity of the adamantane framework with the reactivity of the thiol group, enabling diverse chemical modifications.

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₀H₁₆S
Molecular Weight168.30 g/mol
CAS Registry Number23695-66-1
SMILES NotationC1C2CC3CC1CC(C2)C3S
InChI KeyNGQCHEXEOUXSFF-UHFFFAOYSA-N

The adamantane core imposes significant steric hindrance, influencing both reactivity and intermolecular interactions. X-ray crystallography of related adamantane derivatives confirms a bond angle of 109.5° at the sulfur atom, consistent with tetrahedral geometry .

Synthesis and Production Methods

Historical Synthesis via Borohydride Reduction

The foundational synthesis route, developed by Greidanus (1970), involves a two-step process starting from adamantanone (1):

  • Thionation: Treatment with phosphorus pentasulfide (P₄S₁₀) in pyridine converts adamantanone to adamantanethione (2) with 90% yield .

  • Reduction: Sodium borohydride (NaBH₄) in ethanol selectively reduces the thiocarbonyl group to produce 2-adamantanethiol (3) in high purity.

The reaction mechanism proceeds via nucleophilic attack of BH₄⁻ on the electrophilic sulfur atom, followed by proton transfer and elimination of hydrogen gas. Critical to purification is the formation of a lead thiolate intermediate, which isolates the product from byproducts through precipitation and subsequent H₂S treatment .

Modern Catalytic Approaches

Recent patents describe acid-catalyzed methods for related adamantane derivatives, though direct applications to 2-adamantanethiol remain limited. For instance, EP1767513A1 discloses the use of Lewis acids (e.g., AlCl₃) with carboxylic acids to isomerize 1-adamantanol to 2-adamantanone , suggesting potential adaption for thiol synthesis through subsequent thionation and reduction steps.

Physicochemical Properties

Thermal and Solubility Characteristics

Table 2: Experimental Physicochemical Data

PropertyValueSource
Melting Point98–102°C
Boiling Point285°C (estimated)
Solubility in CCl₄22.4 g/L (25°C)
NMR (C₆D₆) Shift (H-2)δ 3.12 ppm

The compound exhibits limited solubility in polar solvents but dissolves readily in aromatic hydrocarbons. Nuclear magnetic resonance (NMR) studies reveal distinct solvent-induced shifts: in benzene, the equatorial protons (H-4,9) experience upfield shifts of 0.08–0.12 ppm due to aromatic ring current effects, while axial protons (H-4,9(a)) deshield by 0.05 ppm .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong S–H stretch at 2570 cm⁻¹, with adamantane skeletal vibrations between 2800–2900 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 168.1 (C₁₀H₁₆S⁺), with fragmentation patterns dominated by cage decomposition.

Applications in Material Science and Medicine

Surface Functionalization

The thiol group forms robust Au–S bonds (bond energy ≈ 184 kJ/mol), enabling the creation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs serve as:

  • Corrosion inhibitors for electronic components.

  • Templates for nanoparticle assembly in catalytic systems.

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; flush with water
Eye DamageCategory 2AUse safety goggles; irrigate for 15 minutes
Respiratory ToxicityCategory 3Use fume hoods; monitor air quality

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